Dimethylsilyl(cyclopentadienyl-9-fluorenyl)zirconium dichloride
Overview
Description
Dimethylsilyl(cyclopentadienyl-9-fluorenyl)zirconium dichloride is an organometallic compound . It has a molecular formula of C20H18Cl2SiZr and a molecular weight of 448.57 . This compound has garnered significant attention in scientific research due to its unique properties and potential applications in various fields.
Synthesis Analysis
The synthesis of this compound involves the reaction with the desired chlorosilane to give the - (9-fluorenyl)-- (dimethyl-cyclopentadienylsilyl)alkane derivatives . Two isomers, differing in the position of the double bonds in the cyclopentadienyl ring, are formed during the reaction .Molecular Structure Analysis
The molecular structure of this compound is complex and involves a zirconium atom bonded to a dimethylsilyl group, a cyclopentadienyl group, and a 9-fluorenyl group . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
This compound is known to be used as a catalyst for organic synthesis . It has been used in the polymerization of ethylene and other olefins .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties may be determined using various analytical techniques.Scientific Research Applications
Polymerization Catalyst
Dimethylsilyl(cyclopentadienyl-9-fluorenyl)zirconium dichloride and its derivatives have been extensively used as catalysts in the polymerization of various olefins. Studies have shown these compounds to be effective in the synthesis of alternating ethene/propene copolymers, isotactic polypropylene, and high-molecular-weight atactic polypropylene. These polymers have diverse applications, including in the manufacturing of plastics and elastomers.
Copolymerization of Ethene and Propene
A study by Heuer & Kaminsky (2005) demonstrated the use of a similar compound, [dimethylsilyl(2,7-di-tert-butyl-9-η5-fluorenyl)(1-η5-indenyl)]zirconium dichloride, in the copolymerization of ethene and propene. This resulted in high-temperature stability and significant polymerization activity (Heuer & Kaminsky, 2005).
Isotactic Polypropylene Production
Another compound, [dimethylsilyl(1,1,4,4,7,7,10,10-octamethyl-1,2,3,4,7,8,9,10-octahydrodibenzo[b,h]-9-η5-fluorenyl)(2-methyl-1- η5-indenyl)]zirconium dichloride, was explored by Kukral et al. (2000) for its role in producing high molecular weight isotactic polypropylene, a material with significant commercial value (Kukral et al., 2000).
Atactic Polypropylene Synthesis
Resconi et al. (1996) synthesized and characterized compounds like (dimethylsilanediylbis(9-fluorenyl))zirconium dichloride, which efficiently produce high-molecular-weight atactic polypropylene when activated with methylalumoxane (Resconi et al., 1996).
Additional Applications
Beyond polymerization, these complexes find use in various other chemical reactions, indicating the broad applicability of this class of compounds in chemical research.
- Cycloaddition Reactions: In the context of environmental chemistry, Kim et al. (2014) reported the use of zirconocene derivatives, including those with cyclopentadienyl ligands, as effective catalysts in the cycloaddition of CO2 to propylene oxide. This research contributes to the development of more sustainable chemical processes (Kim et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
cyclopenta-2,4-dien-1-yl-fluoren-9-id-9-yl-dimethylsilane;dichlorozirconium(2+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Si.2ClH.Zr/c1-21(2,15-9-3-4-10-15)20-18-13-7-5-11-16(18)17-12-6-8-14-19(17)20;;;/h3-14H,1-2H3;2*1H;/q-2;;;+4/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEGFCCKOSSOIL-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)([C-]1C=CC=C1)[C-]2C3=CC=CC=C3C4=CC=CC=C24.Cl[Zr+2]Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2SiZr | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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